Dihexa

Übersicht

Beschreibung

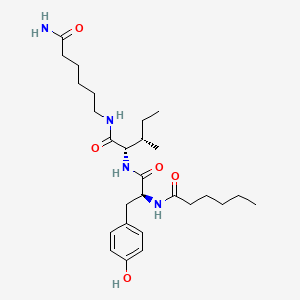

Dihexa, auch bekannt als N-Hexansäure-Tyrosin-Isoleucin-(6)-Aminohexansäureamid, ist ein Oligopeptid, das von Angiotensin IV abgeleitet ist. Es bindet mit hoher Affinität an den Hepatozyten-Wachstumsfaktor und potenziert dessen Aktivität an seinem Rezeptor, c-Met. Diese Verbindung wurde in Tiermodellen mit Alzheimer-ähnlichen kognitiven Beeinträchtigungen als signifikant wirksam bei der Verbesserung der kognitiven Funktion nachgewiesen .

Vorbereitungsmethoden

Dihexa wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Der synthetische Weg beinhaltet die Kupplung von Hexansäure mit Tyrosin, gefolgt von der Addition von Isoleucin und Aminohexansäure. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und 1-Hydroxybenzotriazol in einem organischen Lösungsmittel wie Dimethylformamid . Industrielle Produktionsverfahren können die Festphasenpeptidsynthese umfassen, die eine effiziente Assemblierung der Peptidkette an einem festen Träger ermöglicht .

Analyse Chemischer Reaktionen

Dihexa unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht Oxidation oder Reduktion. Häufig verwendete Reagenzien in seiner Synthese sind N,N'-Diisopropylcarbodiimid, 1-Hydroxybenzotriazol und Dimethylformamid . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das this compound-Peptid selbst, das mit Techniken wie Hochleistungsflüssigkeitschromatographie gereinigt werden kann .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

Dihexa has shown significant promise in improving cognitive function in animal models of Alzheimer's disease. In studies involving aged rats, this compound administration resulted in notable improvements in cognitive performance as measured by the Morris water maze test. Specifically, it increased the number of dendritic spines and synapses, indicating enhanced synaptic connectivity .

Key Findings:

- Cognitive Improvement: this compound-treated rats demonstrated improved spatial learning and memory retention.

- Synaptic Growth: Increased spine density was observed following this compound treatment, suggesting enhanced synaptic plasticity .

| Study | Model | Dosage | Cognitive Outcome |

|---|---|---|---|

| McCoy et al., 2013 | Aged rats | 2 mg/kg/day | Significant improvement in Morris water maze performance |

| Benoist et al., 2014 | APP/PS1 mice | Variable | Restoration of cognitive ability and increased neuronal cells |

Parkinson's Disease

Research also indicates that this compound may restore motor function in pre-clinical models of Parkinson's disease. In a study where this compound was administered either orally or via injection, it completely restored lost motor functions in rodent models exhibiting Parkinson-like symptoms .

Case Study Insights:

- Motor Function Recovery: this compound administration led to near-normal levels of tyrosine hydroxylase staining, indicating recovery of dopamine neurons after treatment .

- Neuroprotection: The compound's ability to stimulate new connections among nerve cells contributes to its neuroprotective effects.

Peripheral Nerve Regeneration

This compound's applications extend beyond central nervous system disorders; it is also being investigated for its role in promoting peripheral nerve regeneration. Studies have demonstrated that when combined with mesenchymal stem cells and other growth factors, this compound can enhance functional recovery following nerve injuries .

Research Highlights:

Wirkmechanismus

Dihexa exerts its effects by binding to and activating the hepatocyte growth factor receptor, c-Met . This activation stimulates the growth and development of new neurons and synapses, enhancing cognitive function, memory formation, and learning ability . Additionally, this compound supports the survival and function of existing neurons and synapses, potentially protecting the brain from damage caused by conditions like Alzheimer’s disease and traumatic brain injury . The activation of the c-Met receptor also triggers downstream signaling pathways such as the PI3K/AKT pathway, which plays a crucial role in cell survival and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Dihexa ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und den Rezeptor des Hepatozyten-Wachstumsfaktors direkt anzusprechen . Ähnliche Verbindungen umfassen den Hirn-abgeleiteten neurotrophen Faktor, der ebenfalls das Wachstum und die Entwicklung von Neuronen fördert, aber nicht die gleiche Fähigkeit besitzt, die Blut-Hirn-Schranke zu überwinden . Andere Verbindungen wie NSI-189 und Cerebrolysin wurden auf ihre kognitiv steigernden Wirkungen untersucht, aber this compound hat eine höhere Wirksamkeit bei der Förderung der synaptischen Konnektivität und Neurogenese gezeigt .

Referenzen

Biologische Aktivität

Dihexa, a small molecule derived from angiotensin IV, has garnered significant attention in the field of neuroscience due to its potential neuroprotective and cognitive-enhancing properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cognitive function, and implications for neurodegenerative diseases.

This compound is chemically characterized as N-hexanoic-tyrosine-isoleucine-(6) aminohexanoic amide . It functions primarily by mimicking the action of hepatocyte growth factor (HGF), a crucial player in neuronal health. This compound binds with high affinity to the c-Met receptor, which is activated upon binding to HGF, leading to downstream signaling that promotes neuronal growth and survival .

Key Mechanisms

- c-Met Activation : this compound induces c-Met phosphorylation, enhancing HGF-dependent cell scattering and promoting synaptic plasticity.

- PI3K/AKT Pathway : It activates the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is vital for cell survival and anti-apoptotic responses .

- Inflammatory Response Modulation : this compound has been shown to downregulate inflammatory markers in models of Alzheimer's disease (AD), suggesting a protective effect against neuroinflammation .

Effects on Cognitive Function

Research indicates that this compound exhibits significant procognitive effects , particularly in models of cognitive impairment such as Alzheimer’s disease. In studies involving APP/PS1 transgenic mice, this compound administration resulted in improved cognitive performance as measured by the Morris water maze task . The compound not only improved memory but also promoted synaptogenesis—formation of new synaptic connections—which is critical for learning and memory.

Case Studies and Findings

- Cognitive Improvement in APP/PS1 Mice :

- Motor Function Recovery in Parkinson's Models :

- Objective : To evaluate this compound's ability to restore motor function in pre-clinical models of Parkinson's disease.

- Findings : this compound administration led to significant recovery of motor functions and restoration of tyrosine hydroxylase (TH) staining, indicating recovery of dopaminergic neurons .

Summary of Research Findings

| Study Focus | Model | Key Findings |

|---|---|---|

| Cognitive Enhancement | APP/PS1 Mice | Improved memory performance; increased AngIV levels; reduced inflammation markers |

| Neuroprotection | Parkinson's Disease Model | Restoration of motor function; recovery of dopaminergic neurons; stimulation of new neuron production |

| Synaptogenic Activity | In vitro Studies | Induction of neuronal spinogenesis; enhanced synaptic connectivity |

Eigenschaften

IUPAC Name |

(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUVNVNAVKZSPT-JTJYXVOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032895 | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401708-83-5 | |

| Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHEXA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.